molecular formula C21H17ClFN3O4S B15145147 3-chloro-4-fluoro-N-[[4-[[(2,3,4,5,6-pentadeuteriobenzoyl)amino]carbamoyl]phenyl]methyl]benzenesulfonamide

3-chloro-4-fluoro-N-[[4-[[(2,3,4,5,6-pentadeuteriobenzoyl)amino]carbamoyl]phenyl]methyl]benzenesulfonamide

Cat. No.: B15145147
M. Wt: 466.9 g/mol
InChI Key: FYIBXBFDXNPBSF-RALIUCGRSA-N
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Description

3-chloro-4-fluoro-N-[[4-[[(2,3,4,5,6-pentadeuteriobenzoyl)amino]carbamoyl]phenyl]methyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-[[4-[[(2,3,4,5,6-pentadeuteriobenzoyl)amino]carbamoyl]phenyl]methyl]benzenesulfonamide involves several steps:

    Preparation of 2,3,4,5,6-pentadeuteriobenzoyl chloride: This can be achieved by reacting 2,3,4,5,6-pentadeuteriobenzoic acid with thionyl chloride under reflux conditions.

    Formation of 4-aminomethylbenzenesulfonamide: This intermediate can be synthesized by reacting 4-aminomethylbenzenesulfonyl chloride with ammonia.

    Coupling Reaction: The final compound is obtained by coupling 2,3,4,5,6-pentadeuteriobenzoyl chloride with 4-aminomethylbenzenesulfonamide in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro and fluoro groups on the benzene ring can undergo nucleophilic substitution reactions.

    Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine under specific conditions.

    Oxidation Reactions: The benzene ring can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common oxidizing agents.

Major Products

    Substitution: Products include derivatives with different substituents on the benzene ring.

    Reduction: The major product is the corresponding amine.

    Oxidation: Products include quinones and other oxidized aromatic compounds.

Scientific Research Applications

3-chloro-4-fluoro-N-[[4-[[(2,3,4,5,6-pentadeuteriobenzoyl)amino]carbamoyl]phenyl]methyl]benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new antimicrobial agents.

    Biological Studies: The deuterated benzoyl group can be used in metabolic studies to trace the compound’s pathway in biological systems.

    Chemical Biology: It can serve as a probe to study the interactions of sulfonamides with biological targets.

    Industrial Applications: The compound can be used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-[[4-[[(2,3,4,5,6-pentadeuteriobenzoyl)amino]carbamoyl]phenyl]methyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of dihydropteroate synthase, an enzyme involved in the folate synthesis pathway in bacteria. This inhibition leads to the disruption of folate synthesis, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-fluoro-N-[[4-[[(benzoyl)amino]carbamoyl]phenyl]methyl]benzenesulfonamide: Similar structure but lacks the deuterated benzoyl group.

    4-fluoro-N-[[4-[[(2,3,4,5,6-pentadeuteriobenzoyl)amino]carbamoyl]phenyl]methyl]benzenesulfonamide: Similar structure but lacks the chloro group.

    3-chloro-N-[[4-[[(2,3,4,5,6-pentadeuteriobenzoyl)amino]carbamoyl]phenyl]methyl]benzenesulfonamide: Similar structure but lacks the fluoro group.

Uniqueness

The uniqueness of 3-chloro-4-fluoro-N-[[4-[[(2,3,4,5,6-pentadeuteriobenzoyl)amino]carbamoyl]phenyl]methyl]benzenesulfonamide lies in the presence of both chloro and fluoro substituents on the benzene ring, as well as the deuterated benzoyl group

Properties

Molecular Formula

C21H17ClFN3O4S

Molecular Weight

466.9 g/mol

IUPAC Name

3-chloro-4-fluoro-N-[[4-[[(2,3,4,5,6-pentadeuteriobenzoyl)amino]carbamoyl]phenyl]methyl]benzenesulfonamide

InChI

InChI=1S/C21H17ClFN3O4S/c22-18-12-17(10-11-19(18)23)31(29,30)24-13-14-6-8-16(9-7-14)21(28)26-25-20(27)15-4-2-1-3-5-15/h1-12,24H,13H2,(H,25,27)(H,26,28)/i1D,2D,3D,4D,5D

InChI Key

FYIBXBFDXNPBSF-RALIUCGRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)NNC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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